2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This boronate ester features a phenyl ring substituted at the 3-position with a (4-methoxybenzyl)oxy group, linked to a pinacol boronate core. The 4-methoxybenzyl moiety provides electron-donating effects, enhancing stability and influencing reactivity in cross-coupling reactions.
Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-7-6-8-18(13-16)23-14-15-9-11-17(22-5)12-10-15/h6-13H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLBLUSIEHSCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Base : Potassium acetate (KOAc) or triethylamine (Et₃N) to activate B₂Pin₂.
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Stoichiometry : 1.2–1.5 equivalents of B₂Pin₂ relative to the aryl halide.
A representative procedure from VulcanChem involves reacting 3-((4-methoxybenzyl)oxy)phenyl iodide (1.0 equiv) with B₂Pin₂ (1.2 equiv) and Pd(PPh₃)₄ (3 mol%) in THF at 85°C for 12 hours, yielding the product at 78% after column chromatography.
Mechanistic Insights
The palladium(0) catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with B₂Pin₂ and reductive elimination to form the boronic ester. Electron-rich substrates, such as those with methoxy groups, enhance reaction rates due to improved oxidative addition kinetics.
Nickel-Catalyzed Borylation for Cost-Effective Synthesis
Nickel catalysts offer a lower-cost alternative to palladium, particularly for large-scale production. This method employs tetrahydroxydiboron (BBA, H₂B₂O₄) as the boron source and operates under milder conditions.
Protocol Optimization
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Catalyst : NiCl₂(dppp) (2 mol%) with PPh₃ (4 mol%) as a ligand.
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Base : Diisopropylethylamine (DIPEA) to stabilize the nickel intermediate.
In a documented case, 3-((4-methoxybenzyl)oxy)phenyl bromide reacted with BBA (1.5 equiv) and NiCl₂(dppp) in ethanol at 70°C for 24 hours, achieving a 65% yield after potassium hexafluorophosphate (KHF₂) workup to isolate the boronic acid intermediate. Subsequent treatment with pinacol in dichloromethane (DCM) furnished the target compound at 82% purity.
Alternative Substrate-Driven Approaches
Hydroboration of Styrene Derivatives
A less common route involves hydroboration of 3-((4-methoxybenzyl)oxy)styrene using pinacolborane (HBpin). This method, though less efficient, avoids halogenated precursors:
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Hydroboration : Styrene derivatives react with HBpin in THF at 0°C for 2 hours.
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Oxidation : The intermediate borane is oxidized with hydrogen peroxide to yield the boronic acid.
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Esterification : Reaction with pinacol in DCM with MgSO₄ delivers the dioxaborolane.
Yields for this method range from 45–55%, limited by competing side reactions during hydroboration.
Halogen Exchange Reactions
Aryl chlorides can be converted to boronic esters via sequential halogen exchange and borylation:
This approach is advantageous for substrates where aryl chlorides are more accessible but requires harsh conditions that may degrade sensitive functional groups.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Purification and Stability
Byproduct Mitigation
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Di-borylation : Controlled stoichiometry (B₂Pin₂ ≤ 1.2 equiv) minimizes di-borylated byproducts.
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Protodeboronation : Acidic impurities are avoided by using rigorously dried solvents.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
Dioxaborolanes are widely used as intermediates in organic synthesis. The compound can participate in various reactions:
- Cross-Coupling Reactions : It serves as a boron source in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound exhibits potential medicinal properties due to its structural features:
- Anticancer Activity : Studies have indicated that derivatives of dioxaborolanes can inhibit cancer cell proliferation. The presence of the methoxybenzyl group enhances lipophilicity, aiding cellular uptake.
Materials Science
Dioxaborolanes are also explored in materials science for their ability to form stable complexes with various substrates:
- Polymer Chemistry : They can be utilized as building blocks for creating functional polymers with specific properties such as conductivity or enhanced mechanical strength.
Case Study 1: Synthesis of Biaryl Compounds
In a study published by ACS Omega, researchers utilized the compound in a series of Suzuki coupling reactions to synthesize complex biaryl structures. The efficiency of the reaction was attributed to the stability and reactivity provided by the dioxaborolane moiety .
Case Study 2: Antitumor Activity Assessment
A research team investigated the anticancer properties of this compound and its derivatives against various cancer cell lines. The results indicated that modifications at the para position significantly enhanced activity against prostate cancer cells .
Mechanism of Action
The mechanism of action of 2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronate ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural Isomers and Substitution Effects
Functional Group Variations
Comparative Reactivity and Stability
Electron-Donating vs. Electron-Withdrawing Groups :
- Steric Effects: Compounds with bulky substituents (e.g., cyclopropylmethoxy in ) show reduced coupling efficiency in Suzuki reactions compared to less hindered analogs . Ortho-substituted methoxy groups () introduce steric clashes, lowering catalytic turnover in cross-couplings .
Stability and Handling
Biological Activity
The compound 2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
- Molecular Formula : C20H25BO
- Molecular Weight : 340.23 g/mol
- CAS Number : 1185428-46-9
- Purity : 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron atom in its structure allows it to participate in unique chemical interactions that can modulate biological pathways.
Inhibition of Signaling Pathways
Research has indicated that compounds similar to this dioxaborolane can inhibit key signaling pathways involved in cellular proliferation and survival. For instance, studies have shown that certain boron-containing compounds can inhibit the BMP (Bone Morphogenetic Protein) signaling pathway, which plays a crucial role in bone formation and repair .
Biological Activity Overview
Case Studies and Research Findings
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Antitumor Efficacy
- A study published in MDPI highlighted the synthesis of m-aryloxy phenols and their derivatives, which demonstrated significant inhibition of COX-2 expression in colorectal cancer cells. The synthesized compounds showed IC50 values at low micromolar concentrations, indicating strong biological activity .
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Mechanistic Insights
- Research conducted on similar dioxaborolane derivatives revealed their role as competitive inhibitors in kinase assays. These compounds exhibited reduced activity at higher ATP concentrations, suggesting a mechanism where they compete with ATP for binding sites on kinases involved in cellular signaling .
- In Vivo Studies
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodological Answer:
- Step 1: Precursor Selection
Use 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde as a starting material, as demonstrated in analogous boronic ester syntheses (e.g., 27% yield achieved via General Procedure A in ). - Step 2: Protecting Group Strategy
The 4-methoxybenzyl (PMB) group is critical for protecting the phenolic oxygen. Ensure deprotection conditions (e.g., TFA/CH₂Cl₂) do not cleave the boronic ester. - Step 3: Purification
Column chromatography with hexanes/EtOAc (2:1, +0.25% Et₃N) improves separation efficiency by mitigating boronate hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS):
Match calculated and observed molecular weights (e.g., C₂₆H₃₃BO₄⁺ requires m/z 428.2471). - HPLC-PDA : Use C18 columns with acetonitrile/water gradients to detect impurities (e.g., hydrolyzed boronic acid).
Q. What are the stability challenges of this compound under common laboratory conditions?
Methodological Answer:
- Moisture Sensitivity : Hydrolysis to boronic acid occurs rapidly in aqueous media. Store under inert gas (N₂/Ar) with molecular sieves .
- Thermal Stability : Decomposition above 80°C (observed in TGA data for similar dioxaborolanes). Avoid reflux in polar aprotic solvents like DMF .
Advanced Research Questions
Q. How does the steric and electronic profile of the PMB group influence Suzuki-Miyaura cross-coupling efficiency?
Methodological Answer:
- Steric Effects : The PMB group reduces coupling yields with bulky aryl halides (e.g., 2,6-dimethylbromobenzene) due to hindered transmetallation. Compare with less hindered analogs (e.g., 2-methylbenzo[b]thiophen-3-yl-dioxaborolane, 70% vs. 45% yield) .
- Electronic Effects : Electron-donating PMB enhances boronate Lewis acidity, accelerating Pd insertion. Quantify via Hammett plots using substituted benzyloxy derivatives .
Q. How can researchers resolve discrepancies in analytical data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
